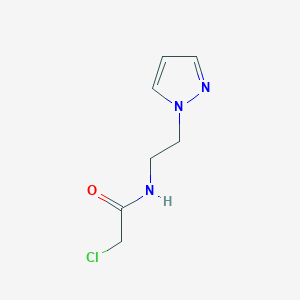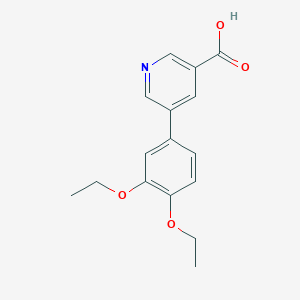
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学研究应用
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and inflammation. In cancer research, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In inflammation, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation.
作用机制
The mechanism of action of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the inhibition of angiogenesis. 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has also been shown to have neuroprotective effects, including the inhibition of oxidative stress and the reduction of neuroinflammation.
实验室实验的优点和局限性
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide and to investigate its potential toxicity and side effects. Additionally, the development of novel derivatives of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide is a pyrazole derivative that has gained significant attention in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further studies are needed to determine its optimal dosage and administration and to investigate its potential toxicity and side effects. The development of novel derivatives of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
合成方法
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with 2-pyrazoleethanol in the presence of a base, such as triethylamine or sodium hydroxide. Another method involves the reaction of 2-chloroacetyl chloride with 2-pyrazolecarboxylic acid in the presence of a base. Both methods result in the formation of 2-chloro-N-(2-pyrazol-1-ylethyl)acetamide, which can be purified using column chromatography.
属性
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-7(12)9-3-5-11-4-1-2-10-11/h1-2,4H,3,5-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZCHVLQUXCARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-pyrazol-1-ylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dimethylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7588196.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)

![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)

![5-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylbenzamide](/img/structure/B7588257.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![Ethyl 2-[(3-bromothiophen-2-yl)sulfonyl-methylamino]acetate](/img/structure/B7588268.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
